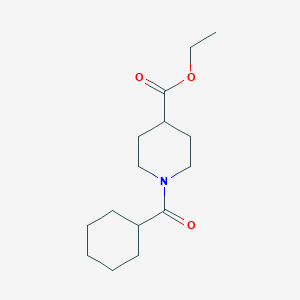

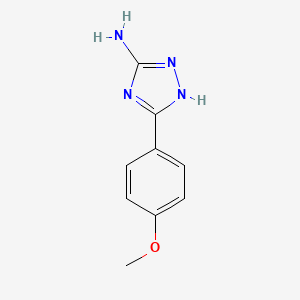

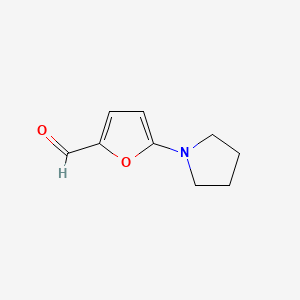

![molecular formula C16H24N2O3 B1347514 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide CAS No. 425646-58-8](/img/structure/B1347514.png)

2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide, otherwise known as “2-CAMPA”, is an organic compound that was first synthesized in the early 2000s. It is a member of the class of compounds known as phenoxyacetamides and is used in a variety of scientific research applications.

Applications De Recherche Scientifique

Hypoglycemic Activity

Research by Nikaljea, Choudharia, and Une (2012) on similar compounds highlights the synthesis of novel derivatives with significant hypoglycemic activity. These compounds were synthesized and evaluated in animal models, showing promising results for diabetes management. The study also conducted histopathological examinations to assess the toxicity effects on the liver and kidneys, indicating the therapeutic potential of these compounds (Nikaljea, Choudharia, & Une, 2012).

Anticonvulsant Properties

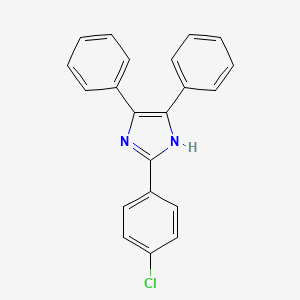

Camerman et al. (2005) investigated the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing insights into their anticonvulsant activities. The study compared the structures to phenytoin, identifying specific molecular features likely responsible for the anticonvulsant effects. This research provides a foundation for developing new therapeutic agents based on the acetamide scaffold (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Anticancer and Antimicrobial Activities

Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, evaluating their antimicrobial and antiproliferative activities. The compounds showed promising activity against various bacterial strains and human tumor cell lines, indicating their potential as chemotherapeutic agents. This study underscores the versatility of the acetamide derivatives in developing new drugs for cancer and infectious diseases (Kaya et al., 2017).

Neuroprotective Effects

A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. The compound demonstrated a decrease in viral load and increased survival in virus-infected mice, indicating its potential as a therapeutic agent for viral encephalitis (Ghosh et al., 2008).

Monoamine Oxidase Inhibitors

Shen et al. (2014) explored the synthesis and biological evaluation of 2-phenoxyacetamide analogues as monoamine oxidase inhibitors, identifying compounds with potent and selective inhibitory effects. These findings are significant for the development of new antidepressant drugs, showcasing the compound's potential in addressing mental health disorders (Shen, Yu, Zhang, Jia, & Zhu, 2014).

Propriétés

IUPAC Name |

2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-15-9-12(7-8-14(15)21-11-16(17)19)10-18-13-5-3-2-4-6-13/h7-9,13,18H,2-6,10-11H2,1H3,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJKDAPPEOASFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356673 |

Source

|

| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425646-58-8 |

Source

|

| Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)